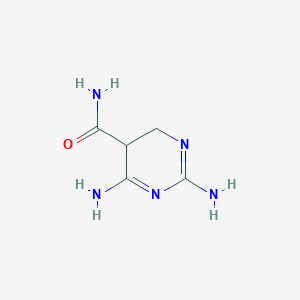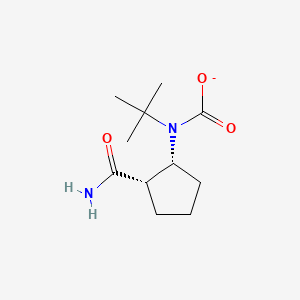![molecular formula C13H14F3N5O6 B12346299 2-[2-(2-methylpropanoylimino)-6-oxo-5H-purin-9-yl]acetic acid;2,2,2-trifluoroacetic acid](/img/structure/B12346299.png)
2-[2-(2-methylpropanoylimino)-6-oxo-5H-purin-9-yl]acetic acid;2,2,2-trifluoroacetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[2-(2-methylpropanoylimino)-6-oxo-5H-purin-9-yl]acetic acid;2,2,2-trifluoroacetic acid is a complex organic compound that combines a purine derivative with trifluoroacetic acid. The purine derivative is known for its biological significance, while trifluoroacetic acid is widely used in organic synthesis due to its strong acidity and unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(2-methylpropanoylimino)-6-oxo-5H-purin-9-yl]acetic acid involves multiple steps, starting with the preparation of the purine derivative This can be achieved through various synthetic routes, including the reaction of guanine with isobutyryl chloride under specific conditions to form the desired imino derivative
Trifluoroacetic acid is typically prepared industrially by the electrofluorination of acetyl chloride or acetic anhydride, followed by hydrolysis of the resulting trifluoroacetyl fluoride . An older method involves the oxidation of 1,1,1-trifluoro-2,3,3-trichloropropene with potassium permanganate .
Analyse Des Réactions Chimiques
Types of Reactions
2-[2-(2-methylpropanoylimino)-6-oxo-5H-purin-9-yl]acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the imino group to an amino group.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the purine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, typically involving controlled temperatures and specific solvents.
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as amino derivatives, oxo derivatives, and substituted purine compounds.
Applications De Recherche Scientifique
2-[2-(2-methylpropanoylimino)-6-oxo-5H-purin-9-yl]acetic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antiviral and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of viral infections and cancer.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-[2-(2-methylpropanoylimino)-6-oxo-5H-purin-9-yl]acetic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can disrupt various biological pathways, leading to the desired therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Guanine derivatives: Similar in structure but lack the trifluoroacetic acid moiety.
Trifluoroacetic acid derivatives: Similar in chemical properties but do not contain the purine ring.
Uniqueness
The uniqueness of 2-[2-(2-methylpropanoylimino)-6-oxo-5H-purin-9-yl]acetic acid lies in its combination of a biologically active purine derivative with the strong acidity and unique chemical properties of trifluoroacetic acid
Propriétés
Formule moléculaire |
C13H14F3N5O6 |
|---|---|
Poids moléculaire |
393.28 g/mol |
Nom IUPAC |
2-[2-(2-methylpropanoylimino)-6-oxo-5H-purin-9-yl]acetic acid;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C11H13N5O4.C2HF3O2/c1-5(2)9(19)14-11-13-8-7(10(20)15-11)12-4-16(8)3-6(17)18;3-2(4,5)1(6)7/h4-5,7H,3H2,1-2H3,(H,17,18)(H,14,15,19,20);(H,6,7) |
Clé InChI |
PTFUEFVYLYIWQR-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C(=O)N=C1NC(=O)C2C(=N1)N(C=N2)CC(=O)O.C(=O)(C(F)(F)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(4-bromophenyl)-2-{[11-(4-fluorophenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}acetamide](/img/structure/B12346222.png)

![N-(2-ethylhexyl)-6-{8-oxo-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}hexanamide](/img/structure/B12346227.png)
![6-Chloro-1,6-dihydroimidazo[4,5-c]pyridin-2-one](/img/structure/B12346240.png)
![3-{[(5Z)-5-[(4-Methoxyphenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-YL]methyl}benzoic acid](/img/structure/B12346242.png)
![1-[[2-Fluoro-6-(trifluoromethyl)phenyl]methyl]-5-iodo-6-methyl-1,3-diazinane-2,4-dione](/img/structure/B12346250.png)

![(5Z)-5-{[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-(pyridin-4-yl)-5H,6H-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-one](/img/structure/B12346260.png)
![N-(4-methoxyphenyl)-2-[(2Z)-2-{[(4-methylphenyl)sulfonyl]imino}-4-oxo-3-(prop-2-en-1-yl)-1,3-thiazolidin-5-yl]acetamide](/img/structure/B12346264.png)
![N-(2H-1,3-benzodioxol-5-yl)-2-{[11-(4-methoxyphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}acetamide](/img/structure/B12346272.png)

![(4S)-4-amino-5-[[(2S)-4-amino-1-[[2-[[(2S)-1-[(2S)-2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S,3S)-1-[[(2S)-1-[[(2S)-5-carbamimidamido-1-[[(1S)-4-carbamimidamido-1-carboxybutyl]amino]-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-1,4-dioxobutan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B12346300.png)
![2-{[11-(4-Chlorophenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one](/img/structure/B12346308.png)
![N-butyl-2-(4-{1-[(cyclohexylcarbamoyl)methyl]-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl}phenyl)acetamide](/img/structure/B12346324.png)
